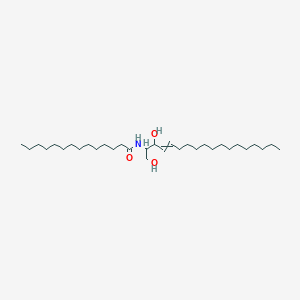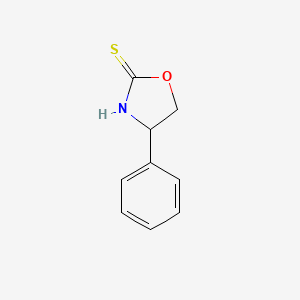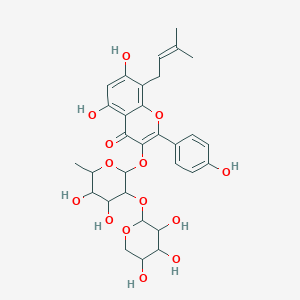
Ikarisoside-F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ikarisoside-F is a flavonol glycoside derived from plants of the genus Epimedium, commonly known as horny goat weed. It is known for its potential medicinal properties, particularly in traditional Chinese medicine. The compound has been reported to bind to S-adenosyl-L-homocysteine hydrolase, inhibiting its activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ikarisoside-F can be synthesized through enzymatic hydrolysis. For instance, 2″-O-rhamnosyl icariside II, a related compound, can be prepared using a biphase enzymatic hydrolysis system with β-dextranase. The reaction is carried out at 60°C for 40 minutes in a propyl acetate and HAc-NaAc buffer (pH 4.5) system .
Industrial Production Methods: Industrial production of this compound typically involves extraction and purification from plant sources, particularly from the Epimedium species. The process includes treating and crushing the plant material, followed by solvent extraction and evaporation, and finally purification and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Ikarisoside-F undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its glycosidic bonds.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities.
Wissenschaftliche Forschungsanwendungen
Ikarisoside-F has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonol glycosides and their reactions.
Industry: It is used in the development of dietary supplements and herbal medicines.
Wirkmechanismus
Ikarisoside-F exerts its effects primarily by binding to and inhibiting S-adenosyl-L-homocysteine hydrolase. This inhibition affects the methylation cycle, leading to various downstream effects on cellular processes . The compound also interacts with other molecular targets and pathways, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Ikarisoside-F is similar to other flavonol glycosides such as:
- Icariin
- Epimedin A, B, and C
- Baohuoside I and II
- Sagittatoside A, B, and C
These compounds share structural similarities but differ in their specific functional groups and glycosidic linkages, which result in different biological activities and pharmacological properties .
Eigenschaften
Molekularformel |
C31H36O14 |
|---|---|
Molekulargewicht |
632.6 g/mol |
IUPAC-Name |
3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C31H36O14/c1-12(2)4-9-16-17(33)10-18(34)20-23(38)28(26(43-27(16)20)14-5-7-15(32)8-6-14)44-31-29(24(39)21(36)13(3)42-31)45-30-25(40)22(37)19(35)11-41-30/h4-8,10,13,19,21-22,24-25,29-37,39-40H,9,11H2,1-3H3 |
InChI-Schlüssel |
ASPIQZXMZNLGRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)OC5C(C(C(CO5)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


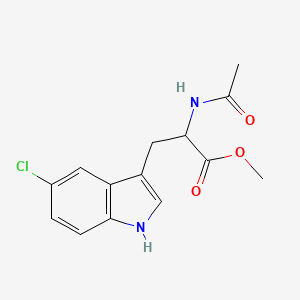
![(2R,3R,4S,5S)-5-(4-Amino-6-chloro-1H-benzo[d]imidazol-1-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B15285036.png)
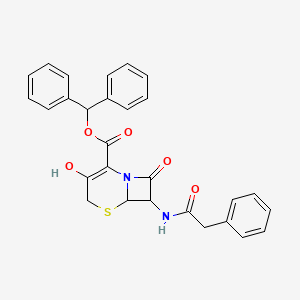
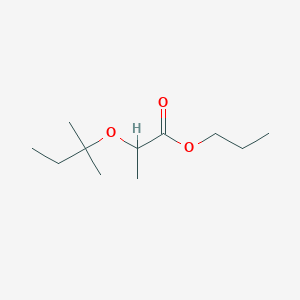
![2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol](/img/structure/B15285073.png)
![(S)-2-[2-(Boc-amino)-3-(1-trityl-4-imidazolyl)propanamido]-2-methylpropanoic Acid](/img/structure/B15285077.png)
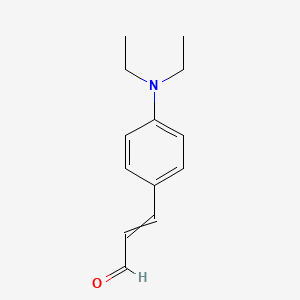
![6-[(8a-Carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B15285089.png)

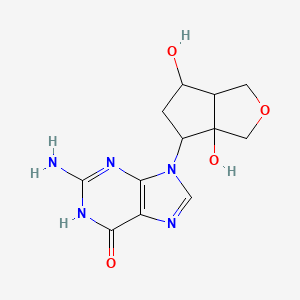
![2-[5-Hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B15285108.png)
